Chloro Substituent Confers ~5.5-Fold Higher Wnt Inhibitory Potency Compared to Fluoro Analog
In a head-to-head comparison under identical assay conditions, 5-chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine (Example 2) demonstrates substantially greater Wnt pathway inhibitory potency than its 5-fluoro analog (Example 6). Both compounds share the identical 4-oxy linkage and tosylpiperidine architecture, differing only in the halogen substituent on the pyridine ring [1].
| Evidence Dimension | Wnt signaling inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 μM (Example 2) |
| Comparator Or Baseline | 5-fluoro analog (Example 6): IC₅₀ = 6.0 μM |
| Quantified Difference | ~5.5-fold higher potency for chloro vs. fluoro analog |
| Conditions | LEF1 reporter gene assay in stably transduced cancer cell line |
Why This Matters
For Wnt pathway inhibitor procurement, the 5.5-fold potency advantage directly translates to lower compound consumption per assay and greater dynamic range for dose-response studies.
- [1] Schiemann K, Stieber F, Calderini M, et al. Pyridyl piperidines. WO Patent WO2015144290A1. 2015 Oct 01. Table 2: Example 2 (5-chloro) LEF1 IC₅₀ = 1.1 μM; Example 6 (5-fluoro) LEF1 IC₅₀ = 6.0 μM. View Source
